molecular formula C18H12N4O4 B12986988 2-(4-(2,2-Dicyanovinyl)phenoxy)-N-(3-nitrophenyl)acetamide

2-(4-(2,2-Dicyanovinyl)phenoxy)-N-(3-nitrophenyl)acetamide

Cat. No.: B12986988
M. Wt: 348.3 g/mol
InChI Key: AHUJYWQBZNKPNU-UHFFFAOYSA-N
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Description

2-(4-(2,2-Dicyanovinyl)phenoxy)-N-(3-nitrophenyl)acetamide is an organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of chemistry and materials science due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,2-Dicyanovinyl)phenoxy)-N-(3-nitrophenyl)acetamide typically involves multiple steps, including the formation of the dicyanovinyl group, the phenoxy linkage, and the acetamide moiety. Common reagents used in these reactions include cyanide sources, phenols, and acylating agents. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2,2-Dicyanovinyl)phenoxy)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-(2,2-Dicyanovinyl)phenoxy)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(2,2-Dicyanovinyl)phenoxy)-N-(4-nitrophenyl)acetamide
  • 2-(4-(2,2-Dicyanovinyl)phenoxy)-N-(3-methylphenyl)acetamide

Uniqueness

2-(4-(2,2-Dicyanovinyl)phenoxy)-N-(3-nitrophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C18H12N4O4

Molecular Weight

348.3 g/mol

IUPAC Name

2-[4-(2,2-dicyanoethenyl)phenoxy]-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C18H12N4O4/c19-10-14(11-20)8-13-4-6-17(7-5-13)26-12-18(23)21-15-2-1-3-16(9-15)22(24)25/h1-9H,12H2,(H,21,23)

InChI Key

AHUJYWQBZNKPNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)C=C(C#N)C#N

Origin of Product

United States

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